molecular formula C8H10S2 B13069390 Cyclopropyl(thiophen-2-yl)methanethiol

Cyclopropyl(thiophen-2-yl)methanethiol

Cat. No.: B13069390
M. Wt: 170.3 g/mol
InChI Key: FBOXYNUCGKNNOE-UHFFFAOYSA-N
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Description

Cyclopropyl(thiophen-2-yl)methanethiol is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanethiol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(thiophen-2-yl)methanethiol typically involves the reaction of cyclopropyl-containing substrates with thiophene derivatives. One common method involves the use of cyclopropyl bromide and thiophen-2-ylmethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(thiophen-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(thiophen-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropyl(thiophen-2-yl)methanethiol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol group. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanethiol: Lacks the cyclopropyl group but shares similar reactivity.

    Cyclopropylmethanethiol: Lacks the thiophene ring but has similar structural features.

    Cyclopropyl(thiophen-2-yl)methanone: Contains a carbonyl group instead of a thiol group.

Uniqueness

Cyclopropyl(thiophen-2-yl)methanethiol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

cyclopropyl(thiophen-2-yl)methanethiol

InChI

InChI=1S/C8H10S2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2

InChI Key

FBOXYNUCGKNNOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CS2)S

Origin of Product

United States

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